N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
Overview
Description
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is a complex organic compound that features a piperazine ring substituted with methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxyphenyl Groups: The piperazine ring is then substituted with 2,5-dimethoxyphenyl and 4-methoxyphenyl groups. This can be achieved through nucleophilic aromatic substitution reactions, where the piperazine nitrogen attacks the electrophilic carbon of the methoxyphenyl halides.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be done by reacting the substituted piperazine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the phenyl rings can undergo oxidation to form corresponding quinones.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used to study receptor-ligand interactions, especially in the context of neurotransmitter systems.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-4-(4-chlorophenyl)-1-piperazinecarboxamide
- N-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide
Uniqueness
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is unique due to the presence of methoxy groups on both phenyl rings, which can significantly influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents, such as chloro or fluoro groups, which may have different pharmacological or material properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-25-16-6-4-15(5-7-16)22-10-12-23(13-11-22)20(24)21-18-14-17(26-2)8-9-19(18)27-3/h4-9,14H,10-13H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZALYDORSKZQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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